molecular formula C13H18N2 B2923309 (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine CAS No. 1542558-35-9

(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine

Cat. No.: B2923309
CAS No.: 1542558-35-9
M. Wt: 202.301
InChI Key: BXVPTSBDOQIYOS-UHFFFAOYSA-N
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Description

(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine is a chemically unique building block incorporating a rigid spiro[3.3]heptane core, a 2-pyridyl substituent, and a primary amine functional group. This specific architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutics targeting the central nervous system (CNS). The compound's primary amine serves as a key handle for further synthetic derivatization, allowing researchers to create diverse libraries of analogs . This compound is of significant research value due to its structural similarity to advanced scaffolds investigated as potent agonists for muscarinic receptors, specifically the M1 and M4 subtypes . The spiro[3.3]heptane motif is a privileged structure in modern drug design, prized for its three-dimensionality and ability to improve physicochemical properties. When conjugated with aromatic systems like pyridine, it can lead to enhanced selectivity and potency for biological targets . The 2-pyridyl group is a common pharmacophore that can act as both a hydrogen bond acceptor and a coordinating group, facilitating interactions with various enzymes and receptors . The primary mechanism of action for derivatives stemming from this scaffold is often receptor agonism. Research on structurally related spirocyclic compounds has demonstrated their potential to bind to and activate muscarinic acetylcholine receptors, which are critical G-protein-coupled receptors (GPCRs) implicated in cognitive function and are prominent targets for conditions like Alzheimer's disease and schizophrenia . As such, this compound provides a versatile and sophisticated starting point for hit-to-lead optimization campaigns in academic and pharmaceutical research. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2-pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-10-13(11-4-1-2-7-15-11)8-12(9-13)5-3-6-12/h1-2,4,7H,3,5-6,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVPTSBDOQIYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CN)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a pyridine derivative with a suitable heptane precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following table compares (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine with structurally related spiro[3.3]heptane derivatives and other methanamine-containing compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features/Applications References
This compound C₁₂H₁₅N₂ 187.26 (calculated) Pyridin-2-yl Hypothesized applications in drug design due to pyridine’s hydrogen-bonding potential.
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine C₉H₁₄F₃N 193.21 Trifluoromethyl Lipophilic; used in medicinal chemistry for metabolic stability enhancement.
(6,6-Difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride C₈H₁₄ClF₂N 197.65 Difluoro (spiro ring) Hydrochloride salt improves solubility; potential intermediate in antibacterial agents.
1-[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine C₁₅H₂₁NO 231.33 3-Methoxyphenyl Aromatic substitution may enhance binding to enzymes or receptors.
[1-(Pyridin-2-yl)piperidin-4-yl]methanamine C₁₁H₁₇N₃ 191.28 Pyridin-2-yl (piperidine core) Non-spiro analog; demonstrates versatility of methanamine-pyridine motifs in drug design.
1-{6-Fluorospiro[3.3]heptan-2-yl}methanamine hydrochloride C₈H₁₄ClFN 177.66 Fluoro (spiro ring) Fluorine substitution may improve bioavailability; structural simplicity.

Structural and Functional Analysis

Core Scaffold Differences
  • Spiro[3.3]heptane vs.
  • Substituent Effects: Pyridin-2-yl: Enhances hydrogen-bonding and π-stacking interactions, critical for binding to biological targets (e.g., enzymes or receptors) . Trifluoromethyl/Difluoro: Increases lipophilicity and metabolic stability, as seen in [2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine and its hydrochloride derivatives .
Physicochemical Properties
  • Molecular Weight : The target compound (187.26 g/mol) is lighter than analogs with bulkier substituents (e.g., 231.33 g/mol for the 3-methoxyphenyl derivative), suggesting better membrane permeability .
  • Solubility : Hydrochloride salts (e.g., (6,6-difluorospiro[3.3]heptan-2-yl)methanamine hydrochloride) are more water-soluble, advantageous for formulation .

Biological Activity

(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine, with the molecular formula C13H18N2, is a compound characterized by its unique spirocyclic structure that includes a pyridine moiety. This article delves into its biological activities, synthesis methods, and potential applications based on recent research findings.

The synthesis of this compound typically involves organic reactions that form the spirocyclic structure. Common methods include:

  • Reaction of Pyridine Derivatives : A pyridine derivative reacts with a heptane precursor under controlled conditions.
  • Catalysis : Specific catalysts and solvents are employed to enhance yield and purity during synthesis.

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which contribute to its versatility in chemical applications .

The biological activity of this compound is primarily attributed to its interaction with molecular targets within biological systems. It is believed to modulate the activity of specific receptors or enzymes, leading to various pharmacological effects. The exact pathways and targets remain an area of ongoing research.

3.1 Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds have shown effective radical scavenging activities in assays such as DPPH and ABTS . The antioxidant potential is crucial for mitigating oxidative stress-related diseases.

3.2 Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes associated with various chronic diseases:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating Alzheimer's disease.
  • Tyrosinase : Inhibition can have implications in skin whitening and treatment of hyperpigmentation disorders.

These enzyme inhibitory activities suggest potential therapeutic applications in neurodegenerative diseases and dermatological treatments .

3.3 Antimicrobial Activity

Preliminary studies have reported that derivatives of this compound exhibit antimicrobial properties against various pathogens, including resistant strains of bacteria like Staphylococcus aureus. The minimal inhibitory concentration (MIC) values indicate promising antibacterial activity .

4. Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Neuroprotective Effects : A study demonstrated that certain spirocyclic amines exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell lines.
  • Anticancer Properties : Research involving similar spirocyclic compounds showed cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), indicating potential for further development as anticancer agents .

5. Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure TypeKey Biological ActivityReference
Compound ASpirocyclicAChE Inhibition
Compound BPyridine-basedAntioxidant
Compound CAmineAntimicrobial

6. Conclusion

This compound presents a promising avenue for research due to its diverse biological activities, particularly in antioxidant defense, enzyme inhibition, and antimicrobial action. The ongoing exploration into its mechanisms of action and potential therapeutic applications could lead to significant advancements in pharmacology and medicinal chemistry.

Future studies should focus on elucidating the specific molecular interactions and pathways involved in its biological activities, paving the way for its application in drug development and therapeutic interventions.

Q & A

Q. What are the established synthetic routes for (2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methanamine, and what coupling reagents are optimal for its derivatization?

The synthesis often involves coupling reactions using carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, similar spiro-heptane methanamine derivatives were synthesized via amide bond formation between carboxylic acids and amine groups under DIPEA (N,N-diisopropylethylamine) catalysis in anhydrous solvents . Optimizing stoichiometric ratios (e.g., 1:1.2 amine-to-acid) and reaction times (12–24 hours) is critical to minimize side products.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of 1H^1 \text{H} NMR (500 MHz, DMSO-d6_6 ) to confirm proton environments (e.g., spirocyclic protons at δ 1.70–1.86 ppm, pyridinyl protons at δ 6.36–8.02 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is recommended for absolute stereochemical confirmation, leveraging the spirocyclic system’s rigidity .

Q. What safety protocols are essential for handling this compound?

Refer to Safety Data Sheets (SDS) for pyridine-based amines: use fume hoods, nitrile gloves, and lab coats. Emergency measures include rinsing exposed skin with water for 15 minutes and consulting a physician. No specific GHS hazards are reported for structurally similar 2-pyridin-2-ylethanamine, but assume reactivity with strong oxidizers .

Advanced Research Questions

Q. How does the spiro[3.3]heptane scaffold influence the compound’s pharmacokinetic properties compared to non-spiro analogs?

The spirocyclic system enhances conformational rigidity, potentially improving metabolic stability and target binding specificity. Compare logP values (via HPLC) and plasma protein binding (ultrafiltration assays) of spiro vs. linear analogs. For example, spiro-heptane derivatives in tuberculosis drug candidates showed prolonged half-lives due to reduced cytochrome P450 metabolism .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo assays for this compound?

Analyze assay conditions: in vitro results may overestimate efficacy due to artificial permeability (e.g., DMSO solvent effects). Use parallel artificial membrane permeability assays (PAMPA) to predict in vivo absorption. If discrepancies persist, evaluate off-target interactions via kinome-wide profiling or CRISPR-Cas9 gene knockout screens .

Q. How can crystallographic refinement challenges (e.g., twinning, weak diffraction) be addressed for this compound?

For weakly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) and cryocooling (100 K). For twinned data, use SHELXL’s TWIN/BASF commands to model twin domains. If the spirocyclic moiety causes disorder, apply anisotropic displacement parameters and restraints on bond lengths/angles .

Q. What computational methods predict the compound’s binding affinity to neurological or antimicrobial targets?

Perform molecular docking (AutoDock Vina) against homology models of targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. QSAR models using descriptors like polar surface area (PSA) and H-bond donors can prioritize derivatives for synthesis .

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